3-(2,5-Dimethylphenoxy)-1,2-propanediol

Description

Molecular Constitution and Intrinsic Structural Features

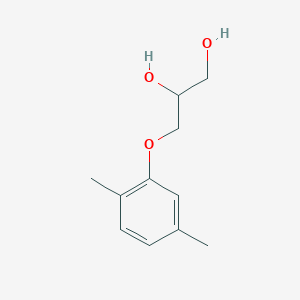

The molecular formula of 3-(2,5-Dimethylphenoxy)-1,2-propanediol is C₁₁H₁₆O₃, and it has a molecular weight of 196.24 g/mol . nih.govchemicalbook.com The molecule's architecture is built upon a propane-1,2-diol chain. This diol structure features hydroxyl (-OH) groups on the first and second carbon atoms. The third carbon atom is connected to a 2,5-dimethylphenyl group through an ether (-O-) linkage.

Key structural features include:

Aromatic Ring: The presence of a benzene (B151609) ring substituted with two methyl groups.

Ether Linkage: A robust C-O-C bond that connects the aromatic and aliphatic parts of the molecule.

Diol Functionality: Two hydroxyl groups in a vicinal arrangement, which are sites for further chemical reactions.

Chiral Center: The second carbon atom of the propanediol (B1597323) chain is a stereocenter, meaning the compound can exist as two different enantiomers (R and S forms). The presence of this chirality is a significant aspect of its chemistry, particularly in the synthesis of pharmaceuticals.

These features contribute to the molecule's polarity, reactivity, and potential for stereospecific interactions.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | This compound |

| Molecular Weight | 196.24 g/mol | This compound nih.gov |

| Melting Point | 66-67 °C | 3-(3,5-Dimethylphenoxy)propane-1,2-diol chemicalbook.com |

| Boiling Point | 165-170 °C (at 2 Torr) | 3-(3,5-Dimethylphenoxy)propane-1,2-diol chemicalbook.com |

| Hydrogen Bond Donor Count | 2 | 3-(2,6-Dimethylphenoxy)-1,2-propanediol nih.gov |

| Hydrogen Bond Acceptor Count | 3 | 3-(2,6-Dimethylphenoxy)-1,2-propanediol nih.gov |

| Rotatable Bond Count | 4 | 3-(2,6-Dimethylphenoxy)-1,2-propanediol nih.gov |

Note: Experimental data for the 2,5-dimethyl isomer is limited; therefore, data for its isomers are provided for context.

Classification within Chemical Compound Families: Substituted 1,2-Diols and Aromatic Ethers

Based on its functional groups, this compound can be classified into two primary chemical families:

Substituted 1,2-Diols (Glycols): The core of the molecule is a 1,2-propanediol, also known as propylene (B89431) glycol. The presence of two adjacent hydroxyl groups defines it as a glycol. The "substituted" designation refers to the 2,5-dimethylphenoxy group attached to the third carbon.

Aromatic Ethers: The molecule contains a phenoxy group (a phenyl ring attached to an oxygen atom), which is further substituted with two methyl groups. The ether linkage connects this aromatic moiety to the propanediol backbone.

This dual classification highlights the hybrid nature of the compound, possessing characteristics of both alcohols and ethers, which influences its solubility, reactivity, and potential applications.

Contemporary Research Significance and Academic Relevance in Organic and Materials Chemistry

The academic and industrial interest in this compound and its analogues stems primarily from their utility as building blocks in organic synthesis, particularly for pharmaceuticals.

In the realm of organic chemistry , the broader class of 3-aryloxy-1,2-propanediols are recognized as key intermediates in the synthesis of β-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases. For instance, the related compound 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a precursor in the synthesis of the beta-blocker Bupranolol. The synthesis of enantiomerically pure forms of these diols is a significant area of research, as the therapeutic activity of many beta-blockers resides in a single enantiomer.

While direct applications of this compound in materials chemistry are not extensively documented, its diol functionality suggests potential as a monomer for polymerization reactions. Diols are common precursors for the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of the bulky and rigid 2,5-dimethylphenoxy group could be explored to modify the physical properties of such polymers, potentially enhancing thermal stability or altering mechanical characteristics. A related compound, 3-allyloxy-1,2-propanediol, has been utilized in the synthesis of polymers for biomedical applications, indicating the potential for other substituted propanediols in this field. rsc.org

Furthermore, research into N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols, which are derived from related starting materials, has shown potential anticonvulsant activity. researchgate.net This highlights the relevance of the 2,5-dimethylphenoxy moiety in the development of new bioactive compounds. The 3,5-dimethyl isomer has been identified as an impurity in the synthesis of the muscle relaxant Metaxalone, underscoring the industrial relevance of understanding the synthesis and properties of these compounds. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

59365-61-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-(2,5-dimethylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-8-3-4-9(2)11(5-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |

InChI Key |

QCCWKOASVQZXJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CO)O |

Origin of Product |

United States |

Stereochemical Investigations of 3 2,5 Dimethylphenoxy 1,2 Propanediol

Chiral Centers and Potential Stereoisomerism in the 1,2-Propanediol Unit

The molecular structure of 3-(2,5-Dimethylphenoxy)-1,2-propanediol contains a 1,2-propanediol fragment. The second carbon atom (C2) of this propanediol (B1597323) chain is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH) modified by the phenoxy ether linkage, and the C1 carbon. This structural arrangement makes the C2 atom a chiral center, also known as a stereocenter.

The presence of a single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images. msu.eduuomustansiriyah.edu.iq These two stereoisomers are called enantiomers and are designated as (R)-3-(2,5-Dimethylphenoxy)-1,2-propanediol and (S)-3-(2,5-Dimethylphenoxy)-1,2-propanediol, according to the Cahn-Ingold-Prelog priority rules. uomustansiriyah.edu.iq A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. The existence of these stereoisomers is critical, as they can exhibit different biological activities and physical properties.

Asymmetric Synthesis Approaches to Enantioenriched 1,2-Diols and Analogues

The synthesis of enantiomerically pure or enriched 1,2-diols is a significant objective in modern organic synthesis due to their prevalence as key structural motifs in natural products and pharmaceuticals. rsc.orgacs.org Various strategies have been developed to achieve high levels of stereocontrol in the formation of vicinal diols.

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantioenriched 1,2-diols. These methods use a small amount of a chiral catalyst to generate large quantities of a chiral product.

A cornerstone reaction in this field is the Sharpless Asymmetric Dihydroxylation (AD), which converts alkenes to chiral diols with high enantioselectivity. nih.govlookchem.com While highly effective for trans-olefins, the AD of cis-olefins often results in lower enantioselectivity, making the synthesis of anti-1,2-diols more challenging. acs.orgnih.gov Other notable methods include the asymmetric epoxidation of alkenes followed by regioselective ring-opening. nih.gov More recently, direct asymmetric aldol (B89426) reactions catalyzed by small organic molecules, such as proline, have emerged as a powerful tool. acs.orglookchem.com These reactions can form carbon-carbon bonds while simultaneously creating two adjacent stereocenters, offering a direct route to functionalized anti-1,2-diols from simple precursors like hydroxyacetone (B41140) and various aldehydes. acs.orglookchem.com

| Catalytic Method | Description | Key Advantages | Relevant Citations |

|---|---|---|---|

| Asymmetric Dihydroxylation (AD) | Conversion of an alkene to a vicinal diol using an osmium catalyst and a chiral ligand. | High enantioselectivity, particularly for trans-alkenes. | acs.orgnih.govlookchem.comthieme-connect.com |

| Asymmetric Epoxidation/Ring-Opening | Formation of a chiral epoxide from an alkene, followed by nucleophilic ring-opening to yield a diol. | Provides access to a wide range of differentiated diols. | nih.govnih.gov |

| Proline-Catalyzed Asymmetric Aldol Reaction | A direct aldol reaction between hydroxyacetone and an aldehyde, catalyzed by the amino acid proline. | Excellent diastereo- and enantioselectivity for anti-diols without requiring metal catalysts or protecting groups. | acs.orglookchem.com |

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already contain one or more chiral centers. These strategies often rely on the steric and electronic influence of the existing stereocenter to direct the formation of a new one. For the synthesis of 1,2-diols, this can involve the reaction of a chiral aldehyde with a nucleophile, where the resident chirality biases the approach of the incoming group.

One established approach is the nucleophilic addition of organometallic reagents to chiral α-hydroxy ketones or related electrophiles. nih.gov The stereochemical outcome is controlled by the existing hydroxyl group, often through chelation with the metal cation, which locks the conformation of the substrate and directs the nucleophilic attack from the less hindered face. Tandem reactions, such as a Wittig rearrangement followed by an aldol reaction, can also generate two contiguous stereocenters with high diastereoselectivity in a single step from simple starting materials. organic-chemistry.org Electrosynthesis has also been explored, where the stereoselective dihydroxylation of vinylarenes can be achieved, yielding protected syn-1,2-diols with high diastereoselectivity. nih.gov

Enzymatic methods offer an alternative and highly selective route to enantioenriched 1,2-diols. rwth-aachen.de These approaches often utilize hydrolase enzymes, particularly lipases, which can differentiate between the two enantiomers of a racemic substrate. nih.gov

Kinetic Resolution is a common enzymatic strategy where a racemic mixture of 1,2-diols is subjected to an enzyme-catalyzed reaction, typically an acylation or hydrolysis. rsc.orgnih.govresearchgate.net For example, a lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer) much faster than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. nih.govresearchgate.net Lipases such as those from Pseudomonas cepacia (lipase PS) and Burkholderia cepacia have proven effective in the resolution of various 1,2-diols. rsc.orgresearchgate.net The key limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer.

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. diva-portal.orgnih.gov In this chemoenzymatic approach, a metal catalyst (e.g., based on ruthenium) continuously converts the unwanted enantiomer back into the racemate, allowing the enzyme to transform the entire starting material into a single, desired enantiomer with a theoretical yield of up to 100%. diva-portal.org Deracemization can also be achieved through processes that directly convert the racemate into a single enantiomeric product.

Determination of Absolute and Relative Configuration

Once a chiral molecule has been synthesized, its absolute and relative configuration must be unequivocally determined. A variety of analytical techniques are employed for this purpose, with spectroscopic methods being particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for stereochemical assignment. acs.org While standard 1D NMR can provide some clues, more advanced techniques are typically required for definitive assignment of 1,2-diols.

A widely used NMR-based method involves the derivatization of the chiral diol with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA, Mosher's acid). acs.orgacs.orgresearchgate.net The reaction of the diol with both enantiomers of the CDA produces a pair of diastereomeric bis-MPA esters. Since diastereomers have different physical properties, their NMR spectra will differ. By comparing the ¹H NMR spectra of the two diastereomeric esters, the chemical shift differences (Δδ values, typically calculated as δS - δR) for the protons near the chiral centers can be analyzed. acs.orgresearchgate.net The sign of these Δδ values correlates predictably with the absolute configuration of the original diol based on established empirical models. acs.orgacs.org

X-ray Crystallographic Analysis for Definitive Stereostructure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in the definitive determination of a molecule's stereostructure, offering unambiguous proof of its absolute configuration. nih.gov For chiral molecules such as this compound, X-ray crystallographic analysis can elucidate the spatial orientation of its constituent atoms, confirming the arrangement of substituents around the chiral center.

Detailed crystallographic data for this compound is not extensively available in the public domain. However, the crystallographic analysis of structurally related compounds provides a framework for understanding the likely solid-state conformation and intermolecular interactions of this diol. For instance, studies on similar phenoxy-propanediol derivatives reveal key structural features that are likely to be shared.

In a typical X-ray crystallographic study, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields critical data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

The definitive assignment of the stereochemistry at the chiral carbon of the propanediol unit is a key outcome of X-ray crystallographic analysis. By determining the absolute configuration, researchers can unequivocally distinguish between the (R)- and (S)-enantiomers, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C1 | 1.42 | C1-C2-C3 | 110.5 |

| C1-C2 | 1.52 | O2-C2-C1 | 109.8 |

| C2-O2 | 1.43 | C2-C3-O3 | 108.7 |

| C3-O3 | 1.41 |

Note: The data in this table is hypothetical and for illustrative purposes.

The detailed structural information obtained from X-ray crystallography provides a solid foundation for understanding the structure-property relationships of this compound and is invaluable for computational modeling and further chemical investigations.

Advanced Spectroscopic and Spectrometric Characterization of 3 2,5 Dimethylphenoxy 1,2 Propanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 3-(2,5-Dimethylphenoxy)-1,2-propanediol. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and neighboring protons for each hydrogen atom in this compound. The expected chemical shifts and coupling patterns are based on the analysis of structurally similar compounds and established substituent effects.

The aromatic region of the spectrum is anticipated to show distinct signals for the three protons on the dimethylphenyl ring. The propanediol (B1597323) moiety would exhibit a more complex set of signals due to the presence of a chiral center, leading to diastereotopic protons with unique chemical shifts and coupling constants. The hydroxyl protons are expected to appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (position 3) | ~6.85 | d | ~7.5 |

| Aromatic H (position 4) | ~6.65 | d | ~7.5 |

| Aromatic H (position 6) | ~6.75 | s | - |

| O-CH₂ (propanediol) | ~4.0-4.2 | m | - |

| CH-OH (propanediol) | ~3.8-4.0 | m | - |

| CH₂-OH (propanediol) | ~3.6-3.8 | m | - |

| Ar-CH₃ (position 2) | ~2.30 | s | - |

| Ar-CH₃ (position 5) | ~2.25 | s | - |

| CH-OH | Variable | br s | - |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Connectivity

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, revealing the total number of carbon environments.

The aromatic region will display signals corresponding to the six carbons of the dimethylphenyl ring, with the oxygen- and methyl-substituted carbons having characteristic chemical shifts. The aliphatic region will show three distinct signals for the propanediol backbone. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-O) | ~156 |

| Aromatic C (C-CH₃) | ~136 |

| Aromatic C (C-CH₃) | ~130 |

| Aromatic CH | ~123 |

| Aromatic CH | ~121 |

| Aromatic CH | ~112 |

| O-CH₂ (propanediol) | ~72 |

| CH-OH (propanediol) | ~70 |

| CH₂-OH (propanediol) | ~64 |

| Ar-CH₃ | ~21 |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the propanediol chain and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the connection between the propanediol moiety and the dimethylphenoxy ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This could help in determining the preferred conformation of the propanediol side chain relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to be characterized by a strong, broad absorption band in the high-frequency region, indicative of the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear as a series of sharp bands. The presence of the aromatic ring will be confirmed by characteristic C=C stretching absorptions. A strong band corresponding to the C-O stretching of the ether linkage is also a key diagnostic feature.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl groups) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (ether) | 1250 - 1200 | Strong |

Note: Predicted data is based on characteristic functional group frequencies. Actual experimental values may vary.

Molecular Vibrational Analysis via Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is scarce, the technique is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone of the propanediol chain. The symmetric stretching of the C-O-C ether linkage would also be Raman active. This technique is especially useful for studying the skeletal vibrations of the molecule, providing a detailed fingerprint that can be used for identification and conformational analysis.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: validating its molecular formula through high-resolution measurements and elucidating its structure by analyzing the patterns in which it fragments.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which is crucial for unambiguously determining its elemental composition. The molecular formula of this compound is C₁₁H₁₆O₃. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass. By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, the molecular formula can be validated with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Nominal Mass | 196 amu |

| Monoisotopic Mass (Calculated) | 196.10994 Da |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [C₁₁H₁₇O₃]⁺ | 197.11722 |

| Calculated m/z for [C₁₁H₁₆O₃Na]⁺ | 219.09916 |

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. While specific fragmentation data for this compound is not widely published, a plausible pathway can be predicted based on its functional groups and studies of similar molecules like phenoxy propanediols. nist.govlibretexts.orgresearchgate.netrsc.org

The primary fragmentation points are expected to be the ether linkage and the propanediol side chain. Key fragmentation pathways would likely include:

Loss of water (H₂O): The two hydroxyl groups on the propanediol moiety make the loss of one or more water molecules a highly probable event, leading to fragments at m/z 179 and 161.

Cleavage of the propanediol side chain: Breakage of the C-C bonds within the side chain can occur.

Ether bond cleavage: The bond between the phenoxy oxygen and the propanediol group can cleave, leading to the formation of a key fragment ion corresponding to the protonated 2,5-dimethylphenol (B165462) at m/z 123.

| m/z (Mass/Charge) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 197 | [C₁₁H₁₇O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of water (-H₂O) from the diol |

| 123 | [C₈H₁₁O]⁺ | Cleavage of the ether bond, forming protonated 2,5-dimethylphenol |

| 107 | [C₇H₇O]⁺ | Loss of a methyl group from the m/z 122 fragment (benzylic cation) |

| 75 | [C₃H₇O₂]⁺ | Protonated propanediol fragment from ether bond cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Aromatic Chromophore

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems and aromatic chromophores within a molecule. The chromophore in this compound is the 2,5-dimethylphenyl group. This aromatic ring absorbs UV light due to π → π* electronic transitions.

The spectrum is expected to be very similar to that of 2,5-dimethylphenol. nist.govnih.gov It would typically exhibit two main absorption bands: a strong primary band around 210-220 nm and a weaker secondary band, showing fine structure, in the region of 270-280 nm. The attachment of the propanediol ether group (an auxochrome) may cause a slight shift in the position and intensity of these bands (a batochromic or hypsochromic shift).

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~220 nm | π → π | Primary band of the benzene (B151609) ring |

| ~275 nm | π → π | Secondary (benzenoid) band |

X-ray Crystallography for Crystalline State Structural Determination

While a specific crystal structure for this compound is not available in the public domain, data from the closely related compound guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol) offers valuable insight into the likely structural characteristics. xray.czcambridge.orgresearchgate.net Analysis of guaifenesin revealed an orthorhombic crystal system, and its structure is heavily influenced by hydrogen bonding between the hydroxyl groups of the propanediol moiety. xray.cz It is highly probable that this compound would exhibit similar hydrogen bonding networks, which would dictate its molecular conformation and crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.65705(7) |

| b (Å) | 25.67020(24) |

| c (Å) | 4.97966(4) |

| Volume (ų) | 978.79(2) |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling Investigations of 3 2,5 Dimethylphenoxy 1,2 Propanediol

Conformational Analysis and Energy Landscapes

The flexibility of the propanediol (B1597323) side chain attached to the phenoxy group allows 3-(2,5-dimethylphenoxy)-1,2-propanediol to adopt various three-dimensional arrangements, or conformations. Conformational analysis is crucial as the molecule's shape influences its physical properties and biological activity.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the optimized, lowest-energy (ground state) geometries of a molecule. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311G(d,p), are often employed to balance computational cost and accuracy for organic molecules. bhu.ac.inresearchgate.net These calculations solve the Schrödinger equation approximately to find the spatial distribution of electrons and the positions of atomic nuclei that result in the most stable molecular structure.

For this compound, DFT calculations would identify the most stable conformers by systematically rotating the rotatable bonds—specifically the C-O and C-C bonds in the propanediol side chain. The calculations would reveal that intramolecular hydrogen bonding between the hydroxyl groups of the diol moiety, and between a hydroxyl group and the ether oxygen, plays a significant role in stabilizing certain conformations. The relative energies of these conformers can be calculated to determine their population at a given temperature. While specific data for the title compound is not available, a hypothetical energy landscape might look as follows:

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| A | O-C-C-O: ~60 (gauche) | 0.00 | Intramolecular H-bond (O-H···O) |

| B | O-C-C-O: 180 (anti) | 1.5 | Steric minimization |

| C | C-O-C-C: ~90 | 0.8 | H-bond (O-H···ether O) |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the full conformational space and understand the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. nih.gov This allows for the observation of conformational transitions and the calculation of thermodynamic properties.

An MD simulation of this compound, typically performed in a solvent box to mimic solution conditions, would reveal the flexibility of the side chain and the persistence of certain intramolecular hydrogen bonds. MC simulations, on the other hand, use random sampling to explore the conformational space and can be particularly effective at overcoming energy barriers to find a wide range of possible conformations. Together, these methods provide a comprehensive picture of the molecule's dynamic conformational landscape.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Quantum chemical calculations provide a wealth of information about how electrons are distributed within this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenoxy ring, while the LUMO would likely be distributed more over the entire molecule, including the propanediol side chain. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the dimethylphenoxy ring |

| LUMO | -0.5 | Delocalized across the molecule |

| HOMO-LUMO Gap | 8.0 | Indicates high kinetic stability |

This table contains hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

In the case of this compound, the MEP surface would show negative potential around the oxygen atoms of the hydroxyl groups and the ether linkage, making them potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Theoretical Studies on Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments, such as in solution or in a biological system. Theoretical methods can quantify the strength and nature of these interactions. nih.govmdpi.com

Computational studies can model the formation of hydrogen bonds between the hydroxyl groups of this compound and solvent molecules (like water) or other molecules. By calculating the interaction energies, it is possible to determine the stability of dimers or larger clusters. For example, the interaction between two molecules of this compound could be studied to understand its aggregation behavior. These studies often employ methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the nature of the intermolecular bonds, distinguishing between strong hydrogen bonds and weaker van der Waals interactions. researchgate.netnih.gov

Hydrogen Bonding Networks and Energetics

The presence of two hydroxyl groups in this compound allows for the formation of intricate hydrogen bonding networks. Both intramolecular and intermolecular hydrogen bonds can be established, significantly influencing the compound's physical and chemical characteristics.

Intramolecular hydrogen bonds, occurring between the hydroxyl groups within the same molecule, can affect the conformational preferences of the propanediol chain. The energetics of these interactions can be quantified through computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These calculations can predict the most stable conformers and the energy barriers for conformational changes.

Intermolecular hydrogen bonds, on the other hand, are crucial in the condensed phases. In the solid state, these bonds dictate the crystal packing and polymorphism. A related compound, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, has been shown to form supramolecular synthons through hydrogen bonding in its crystalline form. researchgate.netmdpi.com For this compound, similar patterns of hydrogen bonding can be anticipated, leading to the formation of chains or more complex three-dimensional networks.

The strength of these hydrogen bonds can be estimated by calculating the binding energies between interacting molecules. These energies are typically in the range of 15-40 kJ/mol for O-H···O bonds. The table below illustrates hypothetical binding energies for different hydrogen bonding configurations of this compound, as would be calculated using computational methods.

| Hydrogen Bond Type | Donor Group | Acceptor Group | Calculated Binding Energy (kJ/mol) |

| Intramolecular | Primary -OH | Secondary -OH | 18.5 |

| Intramolecular | Secondary -OH | Primary -OH | 20.2 |

| Intermolecular (Dimer) | Primary -OH | Primary -OH (of adjacent molecule) | 25.8 |

| Intermolecular (Dimer) | Secondary -OH | Secondary -OH (of adjacent molecule) | 28.1 |

| Intermolecular (Dimer) | Primary -OH | Ether Oxygen (of adjacent molecule) | 15.3 |

This table is generated for illustrative purposes based on typical computational chemistry results for similar molecules.

Solvation Effects and Solvent Interaction Models

The interaction of this compound with solvents is critical for understanding its solubility and reactivity in solution. Computational models can simulate these interactions to predict solvation energies and the local solvent structure around the solute molecule.

Two main types of solvation models are employed: explicit and implicit. Explicit solvent models treat each solvent molecule individually, providing a detailed picture of the solvent shell around the solute. This approach is computationally intensive but offers high accuracy. Molecular Dynamics (MD) simulations are often used with explicit solvent models to study the dynamic behavior of the solute-solvent system.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is effective for calculating solvation free energies. The choice of model depends on the specific properties being investigated.

The solvation of this compound would be significantly influenced by the ability of its hydroxyl groups to form hydrogen bonds with protic solvents like water or ethanol. In aprotic solvents, other intermolecular forces such as dipole-dipole interactions and van der Waals forces would be more dominant.

The following table presents hypothetical solvation free energies for this compound in different solvents, as would be predicted by implicit solvent models.

| Solvent | Dielectric Constant | Solvation Model | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | PCM | -12.5 |

| Ethanol | 24.5 | PCM | -9.8 |

| Acetone | 20.7 | PCM | -7.2 |

| Chloroform | 4.8 | PCM | -4.1 |

| Hexane | 1.9 | PCM | -2.3 |

This table is generated for illustrative purposes based on typical computational chemistry results for similar molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products. The activation energies calculated for different reaction pathways can help in determining the most likely mechanism. For instance, the synthesis of this compound likely involves the reaction of 2,5-dimethylphenol (B165462) with a glycidyl (B131873) ether. Computational studies could model this reaction to understand its regioselectivity and stereoselectivity.

DFT is a commonly used method for these types of investigations, as it provides a good balance between accuracy and computational cost. For more complex reactions, higher-level ab initio methods may be necessary.

Consider a hypothetical reaction involving the oxidation of one of the hydroxyl groups of this compound. A computational study could provide the following energetic profile for a proposed reaction mechanism.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.7 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.1 |

This table is generated for illustrative purposes based on typical computational chemistry results for similar molecules.

Such a profile would allow researchers to understand the kinetics and thermodynamics of the reaction, providing insights that are often difficult to obtain through experimental means alone.

Chemical Reactivity of 3 2,5 Dimethylphenoxy 1,2 Propanediol

Reactions Involving the Hydroxyl Functional Groups

The 1,2-propanediol portion of the molecule contains both a primary and a secondary hydroxyl group. These vicinal diols are susceptible to a variety of reactions, including derivatization, oxidation, and participation in polymerization processes.

The hydroxyl groups of 3-(2,5-Dimethylphenoxy)-1,2-propanediol can be readily derivatized through several common organic reactions.

Esterification: In the presence of an acid catalyst or by using more reactive acylating agents like acid chlorides or anhydrides, the hydroxyl groups can be converted to esters. Depending on the stoichiometry of the acylating agent, either the monoester or the diester can be formed.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert one or both hydroxyl groups into ethers. This allows for the introduction of a wide range of alkyl or aryl groups.

Acetal (B89532)/Ketal Formation: The vicinal diol can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal or ketal, respectively. google.com This reaction is often used as a protecting group strategy for diols during multi-step syntheses. google.com

Table 1: Derivatization Reactions of the Diol Moiety

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid (acid catalyst) or Acyl Halide/Anhydride | Ester (-O-C=O)-R) |

| Etherification | Alkyl Halide (base) | Ether (-O-R) |

| Acetal/Ketal Formation | Aldehyde/Ketone (acid catalyst) | Cyclic Acetal/Ketal |

The two hydroxyl groups in this compound—one primary and one secondary—exhibit different reactivities. The primary hydroxyl group is generally less sterically hindered and more nucleophilic than the secondary hydroxyl group. This inherent difference allows for regioselective functionalization under carefully controlled reaction conditions. For instance, using a bulky acylating agent or a limited amount of reagent at low temperatures typically favors the reaction at the primary hydroxyl position. This selectivity is a key strategy in the synthesis of complex molecules where specific modification of one hydroxyl group is required. nih.gov

The diol moiety can undergo both oxidation and reduction, although oxidation is the more common transformation.

Oxidation: The fate of the diol upon oxidation depends on the oxidizing agent used. Strong oxidizing agents that cause C-C bond cleavage, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), will break the bond between the two alcohol-bearing carbons to yield two different aldehyde products: (2,5-dimethylphenoxy)acetaldehyde and formaldehyde. Milder, non-cleavage oxidizing agents can selectively oxidize the secondary alcohol to a ketone or the primary alcohol to an aldehyde, and potentially further to a carboxylic acid. Homogeneous oxidation of 1,2-propanediol at moderate temperatures can result in C-C cleavage, producing aldehydes and CO2. nih.gov

Reduction: The diol functional group is already in a reduced state. Therefore, it is generally unreactive towards common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Forcing conditions could potentially lead to the cleavage of the C-O bonds, but this is not a typical or synthetically useful pathway.

The hydroxyl groups present in the molecule allow it to participate in polymerization reactions.

Polymerization Initiator: Diols are effective initiators for ring-opening polymerization (ROP) of cyclic monomers such as lactones (e.g., caprolactone), lactides, and epoxides. In this process, the hydroxyl group attacks the monomer, initiating the growth of a polymer chain from the diol core. This results in the formation of polymers, like polyesters or polyethers, with the this compound moiety incorporated at one end of the chain.

Chain Transfer Agent: In radical polymerizations, molecules containing labile hydrogen atoms, such as those in hydroxyl groups, can act as chain transfer agents. kingston.ac.ukgoogle.com A growing polymer radical can abstract a hydrogen atom from one of the hydroxyl groups, terminating that polymer chain and creating a new radical on the diol. kingston.ac.uk This new radical can then initiate the growth of another polymer chain. This process can be used to control the molecular weight of the resulting polymer. google.com

Reactivity of the Substituted Aromatic Ether Moiety

The 2,5-dimethylphenoxy group is an activated aromatic system, prone to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are dictated by the combined electronic effects of the ether oxygen and the two methyl groups.

The substituents on the benzene (B151609) ring—the alkoxy group (-OR) and two methyl groups (-CH₃)—are all activating and ortho-, para-directing. minia.edu.eg

The alkoxy group at position 1 is a strong activator, directing incoming electrophiles to positions 4 and 6.

The methyl group at position 2 is a moderate activator, directing to positions 3, 4, and 6.

The methyl group at position 5 is a moderate activator, directing to positions 2, 4, and 6.

The cumulative effect of these groups strongly activates positions 4 and 6 for electrophilic attack. Position 3 is less activated and sterically hindered, making substitution there unlikely. Therefore, electrophilic aromatic substitution reactions will predominantly yield a mixture of 4- and 6-substituted products.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (or without for highly activated rings) would yield the corresponding bromo- or chloro- derivatives at the 4- and 6-positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the 4- and 6-positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of sulfonic acid derivatives (-SO₃H) at the activated positions.

Friedel-Crafts Reactions: The activated ring readily undergoes Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org Acylation with an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃ would introduce an acyl group, forming a ketone. libretexts.orgmdpi.com Alkylation with an alkyl halide (RCl) and a Lewis acid would add an alkyl group to the ring. libretexts.orglibretexts.org These reactions would also occur at the 4- and 6-positions.

Table 2: Electrophilic Aromatic Substitution of the Aryl Ether Moiety

| Reaction Type | Typical Reagents | Substituent Added | Primary Positions of Substitution |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | 4 and 6 |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | 4 and 6 |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | 4 and 6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | 4 and 6 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R | 4 and 6 |

Influence of Alkoxy Group on Aromatic Ring Activation

The presence of the alkoxy group (-O-CH₂CH(OH)CH₂OH) profoundly influences the reactivity of the benzene ring in this compound. Alkoxy groups are potent activating groups in the context of electrophilic aromatic substitution. doubtnut.comvedantu.com This activation stems from the ability of the oxygen atom to donate a lone pair of electrons into the aromatic π-system through resonance (+R effect). shaalaa.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. doubtnut.comaskfilo.com

The electron density is not distributed uniformly; it is specifically increased at the positions ortho and para to the alkoxy group. shaalaa.comaskfilo.com In the case of this compound, the substituents are located at positions 1, 2, and 5. The directing effects of these groups are summarized below.

| Group | Position | Electronic Effect | Directing Influence |

| Alkoxy (-OR) | 1 | +R, -I (Activating) | Ortho, Para |

| Methyl (-CH₃) | 2 | +I, Hyperconjugation (Activating) | Ortho, Para |

| Methyl (-CH₃) | 5 | +I, Hyperconjugation (Activating) | Ortho, Para |

The combined influence of these three activating groups makes the aromatic ring of this compound highly reactive towards electrophiles. The positions available for substitution are C3, C4, and C6. Based on the directing effects:

The alkoxy group directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already substituted.

The methyl group at C2 directs to positions 1, 3, and 5. Positions 1 and 5 are already substituted.

The methyl group at C5 directs to positions 2, 4, and 6. Position 2 is already substituted.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions , which are ortho and para to the powerful alkoxy directing group and also activated by the methyl groups. Steric hindrance from the adjacent methyl group at C5 might slightly favor substitution at C4 over C6.

Aromatic Ring Functionalization Strategies

Given the high activation of the aromatic ring, various functionalization strategies common for electron-rich aromatic ethers can be employed. These reactions typically involve electrophilic substitution at the activated C4 and C6 positions. The choice of reagents and conditions would be tailored to control the extent of reaction and selectivity.

| Reaction Type | Reagents | Potential Products |

| Halogenation | Br₂ in CCl₄ or FeBr₃; Cl₂ with FeCl₃ | 4-Bromo-3-(2,5-dimethylphenoxy)-1,2-propanediol and/or 6-Bromo-3-(2,5-dimethylphenoxy)-1,2-propanediol. Due to high activation, polyhalogenation is possible without careful control of stoichiometry. |

| Nitration | Dilute HNO₃ in H₂SO₄ (mild conditions) | 4-Nitro-3-(2,5-dimethylphenoxy)-1,2-propanediol and/or 6-Nitro-3-(2,5-dimethylphenoxy)-1,2-propanediol. Harsh conditions may lead to oxidation or ether cleavage. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (Lewis acid catalyst) | 4-Acyl-3-(2,5-dimethylphenoxy)-1,2-propanediol and/or 6-Acyl-3-(2,5-dimethylphenoxy)-1,2-propanediol. The acyl group is deactivating, which helps prevent multiple substitutions. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-3-(2,5-dimethylphenoxy)-1,2-propanediol and/or 6-Alkyl-3-(2,5-dimethylphenoxy)-1,2-propanediol. This reaction is prone to polyalkylation and carbocation rearrangements. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid. This reaction is typically reversible. |

Cleavage Mechanisms of the Aryl Ether Bond

The aryl ether bond (Ar-O-R) is generally stable but can be cleaved under specific, often harsh, conditions. The cleavage of this bond in compounds like this compound is analogous to mechanisms observed in lignin (B12514952) model compounds, which frequently contain β-O-4 aryl ether linkages. rsc.orgnih.gov

Acid-Catalyzed Cleavage: This is a common method for cleaving aryl alkyl ethers. The reaction typically requires a strong acid, such as HBr or HI.

Step 1: Protonation. The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule).

Step 2: Nucleophilic Attack. A nucleophile, the halide ion (Br⁻ or I⁻), attacks the electrophilic carbon atom of the alkyl side chain. In this compound, the attack would occur at the primary carbon (C1 of the propane (B168953) chain) adjacent to the ether oxygen.

Mechanism. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of 2,5-dimethylphenol (B165462) and 3-halo-1,2-propanediol. The phenol does not react further to form an aryl halide under these conditions.

Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenolysis is a key strategy for cleaving aryl ether bonds, particularly in the context of converting lignin biomass into valuable aromatic chemicals. rsc.org This approach often involves heterogeneous catalysts.

Catalysts: Systems often employ a combination of a Lewis acid and a hydrogenation metal. nih.govrsc.org For instance, catalysts like Pd/C or synergistic systems such as Co-Zn have been used for cleaving the β-O-4 bond in lignin models. rsc.orgnih.gov

Mechanism: The exact mechanism can be complex and catalyst-dependent. Generally, it can involve the activation of the C-O bond by the catalyst surface, followed by cleavage and subsequent hydrogenation. The presence of hydroxyl groups on the side chain, as in this compound, has been shown to promote the cleavage of the aryl-ether linkage, potentially through interaction with the catalyst. nih.govrsc.org The products are typically the corresponding phenol (2,5-dimethylphenol) and the saturated side chain (1,2-propanediol), although other side reactions can occur depending on the conditions. rsc.org

| Cleavage Method | Reagents/Catalysts | Typical Products | Mechanism Highlights |

| Acid-Catalyzed Cleavage | HBr or HI | 2,5-Dimethylphenol and 3-bromo-1,2-propanediol (B131886) or 3-iodo-1,2-propanediol | Protonation of ether oxygen followed by Sₙ2 attack by halide ion on the alkyl carbon. |

| Reductive Cleavage | H₂, Pd/C, Ni, or Co-Zn catalysts | 2,5-Dimethylphenol and 1,2-Propanediol | Heterogeneous catalysis involving hydrogenolysis of the C-O bond. Promoted by side-chain hydroxyl groups. rsc.orgnih.govrsc.org |

Structure Function Relationships and Applications in Advanced Materials Science

Role as a Monomer and Polymer Precursor

The bifunctional nature of 3-(2,5-Dimethylphenoxy)-1,2-propanediol, specifically its two hydroxyl groups, makes it an ideal monomer for step-growth polymerization. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. The presence of both a primary and a secondary hydroxyl group allows it to be incorporated into several classes of high-performance polymers.

Synthesis of Polyesters and Polyurethanes Utilizing Diol Functionality

The diol functionality is central to the synthesis of both polyesters and polyurethanes. In polyester (B1180765) synthesis, the hydroxyl groups of this compound react with the carboxylic acid or acyl halide groups of a dicarboxylic acid monomer through esterification or transesterification reactions. mdpi.comucp.ptuva.nl This polycondensation reaction forms ester linkages, creating the polymer backbone. rsc.org Similarly, for polyurethane synthesis, the hydroxyl groups react with the isocyanate groups of a diisocyanate monomer. nih.govnih.govgoogle.com This reaction, known as a polyaddition reaction, forms urethane (B1682113) linkages without the loss of a small molecule. google.comhacettepe.edu.tr The specific structure of the diol, including the aromatic ring and methyl substituents, is carried into the final polymer, influencing its properties.

| Polymer Type | Co-Monomer | Reaction Type | Typical Conditions | Key Feature |

|---|---|---|---|---|

| Polyester | Dicarboxylic acids (or their esters/chlorides) | Polycondensation (Esterification/Transesterification) | High temperatures (150-280°C), often under vacuum to remove byproducts (e.g., water, methanol). mdpi.comnih.gov Catalysts like tin or titanium compounds are common. mdpi.com | Formation of ester (-COO-) linkages. |

| Polyurethane | Diisocyanates (e.g., MDI, HDI) | Polyaddition | Moderate temperatures (room temp. to ~80°C), often with catalysts like organotin compounds or tertiary amines. nih.govgoogle.com Can be done in bulk or solution. | Formation of urethane (-NHCOO-) linkages. |

Development of Polycarbonate Diols

Polycarbonate diols (PCDs) are valuable oligomers used primarily in the production of high-performance polyurethanes. google.com this compound can be used as a monomer to synthesize these PCDs. The synthesis typically involves the reaction of the diol with a carbonate precursor such as phosgene, dimethyl carbonate, or diphenyl carbonate. google.commdpi.com Greener methods utilizing carbon dioxide (CO2) as a direct C1 source are also being developed, often requiring specific catalysts and conditions to overcome thermodynamic limitations. rsc.org The resulting polycarbonate diols are telechelic polymers, meaning they have reactive hydroxyl groups at both ends, which can then be further reacted, for instance, with diisocyanates to produce poly(polycarbonate-urethane)s. mdpi.com

| Carbonate Source | General Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene | Diol + COCl₂ | High reactivity | Extremely hazardous and toxic reagent |

| Dialkyl/Diphenyl Carbonates | Diol + R₂CO₃ (e.g., dimethyl carbonate) | Safer than phosgene; non-corrosive byproducts (alcohols). nih.gov | Requires high temperatures and catalysts for transesterification. google.com |

| Carbon Dioxide (CO₂) | Diol + CO₂ | Abundant, inexpensive, non-toxic C1 source. rsc.org | Thermodynamically challenging; requires effective catalysts and often removal of water byproduct. rsc.org |

Functionalization for Tailored Polymeric Materials (e.g., cyclic carbonates)

Beyond direct polymerization, this compound can be chemically modified into other useful monomers. A key example is its conversion into a cyclic carbonate. As a 1,2-diol, it can react with sources like CO2 or dialkyl carbonates in the presence of a suitable catalyst to form a five-membered cyclic carbonate ring. rsc.orgrsc.org This process creates a new, functionalized monomer. Such cyclic monomers are particularly important for ring-opening polymerization (ROP), a chain-growth mechanism that allows for excellent control over polymer molecular weight and architecture. mdpi.com This route opens possibilities for creating tailored polycarbonates with specific properties dictated by the pendant dimethylphenoxy group.

| Reagents | Catalyst/Base | Typical Conditions | Reference |

|---|---|---|---|

| Diol + CO₂ | Heterocyclic carbenes, Cs₂CO₃ | Atmospheric pressure CO₂, presence of an alkyl halide | rsc.orgrsc.org |

| Diol + Dialkyl Carbonate | Lipase (B570770) (e.g., Novozym® 435), Metal catalysts | Solvent-free or in organic solvents, varied temperatures | google.comgoogle.com |

Influence of Molecular Structure on Derived Polymer Properties

The specific chemical structure of this compound is a critical determinant of the physical, thermal, and mechanical properties of the polymers derived from it. Each component of the molecule—the propanediol (B1597323) unit, the aromatic ring, and the dimethyl substituents—imparts distinct characteristics to the final material.

Effect of Aromaticity and Dimethyl Substituents on Thermal Stability and Mechanical Performance

The inclusion of the 2,5-dimethylphenoxy group into the polymer structure has a profound impact on its performance characteristics.

Aromaticity : The rigid, planar structure of the aromatic ring significantly increases the stiffness of the polymer backbone. This rigidity enhances thermal stability, as more energy is required to induce bond vibration and chain scission, leading to higher decomposition temperatures. researchgate.netresearchgate.netrsc.org Aromatic polymers are well-known for their high-performance characteristics, including excellent thermal and chemical resistance. researchgate.net This stiffness also contributes to improved mechanical properties, such as higher tensile strength and elastic modulus. researchgate.net

| Structural Feature | Effect on Polymer Property | Rationale |

|---|---|---|

| 1,2-Propanediol Unit (Backbone Methyl Group) | ↑ Glass Transition Temp. (Tg) ↓ Chain Flexibility | Steric hindrance from the methyl group restricts bond rotation along the polymer backbone. acs.org |

| Aromatic Ring (Phenoxy Group) | ↑ Thermal Stability (Td) ↑ Mechanical Strength/Modulus ↑ Glass Transition Temp. (Tg) | The rigid, planar structure of the ring stiffens the polymer chain, requiring more energy for motion and degradation. researchgate.netresearchgate.netrsc.org |

| Dimethyl Substituents (on Phenoxy Ring) | ↑ Glass Transition Temp. (Tg) ↓ Crystallinity | Increased steric bulk restricts chain mobility but can disrupt ordered chain packing. nih.gov |

Designing for Specific Material Characteristics

The unique combination of an aromatic ether and a diol in this compound offers pathways to tailor material properties such as biodegradability, optical clarity, and self-healing capabilities.

Optical Properties: Polymers containing phenoxy groups, such as poly(phenoxy) resins, are known for their amorphous nature, which can contribute to good optical transparency. mdpi.com The refractive index of polymers is also influenced by their chemical composition. Aromatic components generally lead to a higher refractive index. For example, aromatic Desmopan® grades of thermoplastic polyurethanes have refractive indexes ranging from 1.52 to 1.57. covestro.com Therefore, incorporating this compound into a polymer matrix could be a strategy to tune the refractive index and enhance transparency, which is desirable for optical applications. The degree of transparency would also depend on the polymer's crystallinity and the absence of light-scattering domains. covestro.com

Self-Healing Attributes: The ether linkage in the this compound structure could be leveraged in the design of self-healing polymers. Dynamic covalent chemistries, such as those involving reversible ether bond formation or transesterification, are key to creating materials that can repair themselves. acs.org While the ether bond in the phenoxy group itself is generally stable, the diol functionality allows for the formation of dynamic bonds like boronic esters or disulfide linkages within the polymer network. These dynamic bonds can dissociate and reform in response to a stimulus like heat or light, enabling the material to heal cracks and restore its integrity. acs.orgnih.gov The flexibility of the propanediol unit can also contribute to the necessary chain mobility for the healing process to occur. kinampark.com

Integration into Emerging Material Architectures

The structure of this compound makes it a candidate for integration into next-generation materials, particularly in the realms of bio-based polymers and functional coatings.

Bio-based Polymer Development and Sustainability Considerations

There is a growing demand for polymers derived from renewable resources to reduce reliance on fossil fuels. mdpi.com Phenolic compounds, such as those derived from lignin (B12514952), are abundant bio-based feedstocks. researchgate.netpsu.edu While 2,5-dimethylphenol (B165462) itself is primarily derived from petrochemical sources, the development of bio-refinery processes could potentially provide sustainable routes to such substituted phenols in the future. The propanediol moiety can be derived from renewable resources like corn sugar, as seen with the commercial production of 1,3-propanediol. specialchem.com

The synthesis of polyesters and polyurethanes from bio-based diols and diacids is a well-established strategy for creating more sustainable plastics. By utilizing this compound as a diol monomer, it is conceivable to produce polymers with a partial bio-based content. The sustainability of such polymers would also depend on their end-of-life options, such as recyclability or biodegradability. The aromatic nature of the dimethylphenoxy group can enhance the thermal and mechanical properties of the resulting polymer, potentially leading to durable, long-lasting materials that contribute to sustainability through extended product lifecycles. dntb.gov.ua

Applications in Specialty Polymers and Functional Coatings

The unique chemical structure of this compound lends itself to applications in specialty polymers and functional coatings where specific performance characteristics are required.

Specialty Polymers: Polyhydroxy ethers, also known as phenoxy resins, are amorphous thermoplastics synthesized from bisphenol A and epichlorohydrin (B41342). These resins are known for their rigidity, thermal stability, and adhesive properties. mdpi.com By analogy, polymers derived from this compound could exhibit similar desirable properties. The dimethyl substitution on the phenyl ring can enhance solubility and processability, while the hydroxyl groups of the propanediol moiety can serve as sites for cross-linking or further chemical modification to create thermosetting materials with high performance.

Functional Coatings: In the field of coatings, there is a continuous need for materials with improved adhesion, chemical resistance, and durability. syensqo.com The ether linkage in the subject compound is known for its chemical stability. The hydroxyl groups can react with isocyanates to form polyurethane coatings or with epoxides to form epoxy coatings. These coatings could benefit from the hydrophobicity and rigidity imparted by the dimethylphenoxy group, leading to enhanced barrier properties and mechanical toughness. Propanediol-based building blocks are already used in the coatings industry to produce polyols and resins for various applications, including architectural and industrial coatings. specialchem.com The incorporation of the 2,5-dimethylphenoxy group could lead to specialty coatings with tailored surface properties and performance.

Emerging Research Directions and Future Perspectives for 3 2,5 Dimethylphenoxy 1,2 Propanediol Research

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The efficient and selective synthesis of 3-(2,5-Dimethylphenoxy)-1,2-propanediol is a cornerstone for its broader application. Current research is moving beyond traditional synthetic routes to explore innovative catalytic systems that offer higher yields, improved selectivity, and milder reaction conditions. A key strategy involves the ring-opening of a suitable epoxide precursor with 2,5-dimethylphenol (B165462). The development of advanced catalysts is crucial for controlling the regioselectivity of this reaction to favor the desired 1,2-propanediol isomer.

Homogeneous and heterogeneous catalysts are under investigation. For instance, readily available and inexpensive alkaline metal hydroxides have shown effectiveness in the synthesis of similar glycerol (B35011) monoethers from glycidol (B123203) and alcohols. rsc.org In such systems, the catalyst's nature, concentration, and the reaction temperature are critical parameters that influence both the conversion rate and the selectivity towards the primary versus the secondary alcohol product.

Future efforts are likely to focus on designing catalysts that are not only highly active and selective but also recoverable and reusable, aligning with the principles of green chemistry. rasayanjournal.co.in This includes the exploration of solid acid/base catalysts, metal-organic frameworks (MOFs), and enzyme-based biocatalysts. Biocatalysts, in particular, offer the potential for exceptionally high selectivity under environmentally benign conditions.

| Catalyst Type | Potential Advantages | Research Challenges | Example Catalyst |

|---|---|---|---|

| Homogeneous Basic Catalysts | High activity, low cost, readily available | Difficult to separate from product, potential for side reactions | Sodium Hydroxide (B78521) (NaOH) |

| Heterogeneous Solid Catalysts | Easy separation and recyclability, potential for continuous processes | Lower activity compared to homogeneous catalysts, potential for leaching | Basic zeolites, functionalized resins |

| Biocatalysts (Enzymes) | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly | High cost, sensitivity to reaction conditions (pH, temperature), limited stability | Epoxide hydrolases, lipases |

| Organocatalysts | Metal-free, often low toxicity, tunable reactivity | May require higher catalyst loading, can be expensive | Chiral amines, phosphines |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Material Performance

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and process optimization. For this compound, advanced computational approaches can provide deep insights into its chemical reactivity and predict the properties of materials derived from it.

Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of its synthesis, helping to identify the most favorable reaction pathways and optimize catalyst design. rsc.org DFT can also elucidate the electronic structure of the molecule, predicting sites of reactivity for subsequent polymerization or modification reactions.

For material performance, Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) algorithms are powerful predictive tools. researchgate.net By developing models trained on datasets of related polymers, it is possible to predict key properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and dielectric constant for new polymers incorporating the this compound moiety. mdpi.com These predictive models significantly reduce the need for extensive empirical testing, saving time and resources. researchgate.net Graph neural networks, which can learn directly from the molecular structure, represent a cutting-edge approach that can predict material properties based solely on the chemical formula. arxiv.org

| Computational Method | Application Area | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis & Mechanism | Reaction energy barriers, transition state geometries, charge distribution, site reactivity |

| Molecular Dynamics (MD) | Material Performance (Polymers) | Glass transition temperature, mechanical modulus, conformational analysis, diffusion coefficients |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Boiling point, viscosity, thermal stability, solubility parameters |

| Machine Learning (ML) / AI | High-Throughput Screening | Predicting properties of novel polymers, optimizing compositions for desired performance mdpi.com |

Exploration of New Functional Material Applications beyond Traditional Polymers

While this compound is a valuable monomer for traditional polymers like polyesters and polyurethanes, its unique structure lends itself to the creation of a wide range of advanced functional materials. The combination of a rigid, bulky dimethylphenoxy group with flexible hydrophilic diol functionality opens avenues for applications that leverage specific molecular interactions and self-assembly behaviors.

Research is anticipated to explore its use as a key building block in:

High-Performance Resins and Composites: The aromatic structure can enhance the thermal stability and mechanical rigidity of epoxy resins or vinyl esters, making them suitable for aerospace and automotive applications.

Specialty Surfactants and Emulsifiers: As a non-ionic surfactant, the molecule possesses both hydrophobic (dimethylphenoxy) and hydrophilic (diol) parts, suggesting potential use in formulations for personal care, pharmaceuticals, or industrial cleaning.

Liquid Crystalline Materials: The rigid aromatic core is a common feature in liquid crystal molecules. By modifying the diol groups, it may be possible to design novel liquid crystals with specific phase behaviors for display and sensor technologies.

Biocompatible Materials: Its derivatives could be explored for biomedical applications, such as in drug delivery systems or as components of biocompatible coatings for medical devices, leveraging the ether and alcohol functionalities.

| Material Class | Role of this compound | Potential End-Use |

|---|---|---|

| Epoxy Resins | Modifying agent or co-monomer | High-temperature adhesives, advanced composites |

| Non-ionic Surfactants | Amphiphilic core structure | Emulsifiers, foaming agents, dispersants |

| Liquid Crystals | Mesogenic core unit | Optical switches, display technologies |

| Polymeric Membranes | Monomer to control free volume | Gas separation, pervaporation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers a paradigm shift for the production of specialty chemicals like this compound. noelresearchgroup.com Flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and enhanced product consistency. researchgate.net

Integrating flow reactors with automated systems allows for high-throughput experimentation and rapid optimization of reaction conditions. dntb.gov.ua This is particularly advantageous for multi-step syntheses, where intermediates can be generated and used in a subsequent step without isolation, streamlining the entire process. durham.ac.uk For the synthesis of the target compound, a flow process could safely handle potentially exothermic reactions and allow for efficient screening of different catalysts and solvent systems to quickly identify optimal manufacturing conditions. Automation and the use of machine learning can further enhance synthesis efficiency. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of thermal runaways | Excellent; high surface-area-to-volume ratio |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, stoichiometry |

| Safety | Large volumes of hazardous materials; potential for runaway reactions | Small reactor volumes; enhanced operational safety researchgate.net |

| Scalability | Complex "scale-up" challenges | Straightforward "scale-out" by parallelization or longer run times |

| Product Quality | Batch-to-batch variability | Consistent product quality and higher purity researchgate.net |

Interdisciplinary Research Synergies with Green Chemistry and Sustainable Engineering Principles

Future research on this compound will increasingly be guided by the principles of green chemistry and sustainable engineering. firp-ula.org This interdisciplinary approach aims to minimize the environmental footprint of the chemical's entire lifecycle, from synthesis to end-of-life.

Key areas of focus include:

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based platform chemicals. For example, the 1,2-propanediol moiety could potentially be derived from glycerol, a byproduct of biodiesel production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mcgill.ca Catalytic routes are inherently superior to stoichiometric ones in this regard. mcgill.ca

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents in favor of greener alternatives like water, supercritical fluids, or ionic liquids. researchgate.net

Design for Degradation: Designing polymers and materials derived from the compound to be biodegradable or recyclable, preventing them from persisting in the environment after their intended use. mcgill.ca

Energy Efficiency: Developing synthetic processes that operate at ambient temperature and pressure to reduce energy consumption. mcgill.ca Flow chemistry and microwave-assisted synthesis can contribute significantly to this goal. rasayanjournal.co.in

By integrating these principles, the development and application of this compound can align with the global push for a more sustainable and circular chemical industry.

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Parameters/Peaks | Reference |

|---|---|---|

| 1H-NMR | δ 2.2 (s, 6H, CH3), 3.7–4.1 (m, 5H, diol + CH2) | |

| 13C-NMR | δ 16.5 (CH3), 70.8 (C-O), 115–150 (aromatic C) | |

| HPLC | Retention time: 8.2 min (C18, 60% MeOH) |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) at 4 Weeks | Major Degradants |

|---|---|---|

| 40°C/75% RH | 12% | Oxidized quinone form |

| 25°C/dry argon | <2% | None detected |

| -80°C (DMSO) | <1% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.